molecular formula C12H17NO B1445264 2-Cyclopropylmethoxy-5-methylbenzylamine CAS No. 1344279-88-4

2-Cyclopropylmethoxy-5-methylbenzylamine

Cat. No.: B1445264
CAS No.: 1344279-88-4
M. Wt: 191.27 g/mol
InChI Key: WNADSOMBKBJEKV-UHFFFAOYSA-N
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Description

Ampakines selectively modulate the function of AMPA receptors, which are responsible for excitatory neurotransmission in the brain and play a critical role in learning and memory processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-5-methylbenzylamine typically involves multiple steps. One common method starts with the preparation of 2-hydroxybenzoic acid, which undergoes esterification followed by hydrazinolysis to form 2-hydroxybenzohydrazide . This intermediate is then reacted with triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-5-methylbenzylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropylmethoxy-5-methylbenzylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on AMPA receptors and its potential role in modulating synaptic plasticity.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

2-Cyclopropylmethoxy-5-methylbenzylamine exerts its effects by modulating the function of AMPA receptors in the brain. These receptors are involved in excitatory neurotransmission and play a critical role in synaptic plasticity, learning, and memory. The compound enhances the activity of these receptors, leading to increased synaptic transmission and improved cognitive function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1-(Azetidine-3-carbonyl)-3,3-difluoropyrrolidine

Uniqueness

2-Cyclopropylmethoxy-5-methylbenzylamine is unique due to its specific modulation of AMPA receptors, which distinguishes it from other compounds that may target different receptors or pathways. Its ability to enhance cognitive function and its potential therapeutic applications in neurological disorders make it a valuable compound for scientific research and pharmaceutical development.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)-5-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-2-5-12(11(6-9)7-13)14-8-10-3-4-10/h2,5-6,10H,3-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNADSOMBKBJEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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